1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

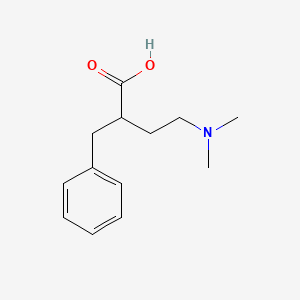

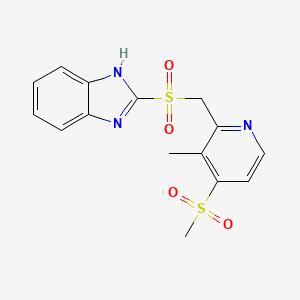

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol (FPB) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenoxy derivative of 3-butyn-2-ol, and is used as a reagent in organic synthesis and as a fluorescent probe for biological research. FPB is a versatile compound with potential uses in a variety of areas, including drug discovery, imaging, and diagnostics.

Scientific Research Applications

Photoconductivity in Polymers

- Polymer Photoconductivity : Research on derivatives of poly[1-(p-methoxyphenyl)penta-1,3-diyn-5-ol] and poly[1-(p-N,N-dimethylaminophenyl)penta-1,3-diyn-5-ol], which incorporate 3,5-dinitrobenzoate groups, has demonstrated high photoconductivity. This is attributed to the conjugated main chain and electron-donating and accepting side chains, suggesting potential applications in photoconductive materials (S. Shim et al., 2000).

Fluorescent Sensors for Metal Ions

- Fluorescent Sensing of Metal Ions : A study on a new o-aminophenol-based fluorogenic chemosensor exhibits high selectivity and sensitivity toward Al³⁺ ions, highlighting its potential use in detecting metal ions in environmental and biological contexts (Xingpei Ye et al., 2014).

Supramolecular Polymers as Sensors

- Supramolecular Polymers for Nitroaromatic Detection : π-Electron rich fluorescent supramolecular polymers synthesized incorporating 2-methyl-3-butyn-2-ol groups have shown efficacy as selective fluorescent sensors for the detection of electron-deficient nitroaromatics. This has implications for security and environmental monitoring (S. Shanmugaraju et al., 2013).

Hydrogen Bonding in Co-crystals

- Hydrogen Bonding in Co-crystalline Adducts : The study of co-crystalline adducts of 3,5-dinitrobenzoic acid with other compounds has revealed intricate hydrogen-bonded and π–π-bonded structures. This research can contribute to the development of novel materials with specific molecular interactions (Graham Smith & D. Lynch, 2014).

Fluorescent Molecular Rotors

- Fluorescent Molecular Rotors for Bioimaging : The design and synthesis of fluorescent molecular rotors derived from Schiff bases containing organoboron compounds have been explored for their potential in viscosity measurement, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells (Marisol Ibarra-Rodrı Guez et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol' involves the synthesis of the starting material 3,5-dinitrobenzoic acid, which is then converted to its corresponding acid chloride. This is then reacted with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol to form the desired product.", "Starting Materials": ["4-Fluorophenol-d4", "Propargyl alcohol", "3,5-dinitrobenzoic acid", "Thionyl chloride", "Triethylamine"], "Reaction": ["Step 1: Synthesis of 3,5-dinitrobenzoic acid by nitration of benzoic acid with nitric acid and sulfuric acid", "Step 2: Conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using thionyl chloride and pyridine", "Step 3: Reaction of the acid chloride with 1-(4-Fluorophenoxy-d4)-3-butyn-2-ol in the presence of triethylamine to form the desired product"] } | |

CAS RN |

1346599-32-3 |

Product Name |

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol |

Molecular Formula |

C17H11FN2O7 |

Molecular Weight |

378.305 |

IUPAC Name |

1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D |

InChI Key |

PSAPRZKMYHUOSK-LNFUJOGGSA-N |

SMILES |

C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)

![Ethyl 2-benzyl-4-[bis(trideuteriomethyl)amino]butanoate](/img/structure/B584141.png)

![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)